Taurolithocholic Acid

描述

属性

IUPAC Name |

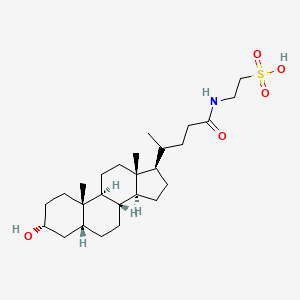

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYUNVOYXHFVKC-GBURMNQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965925 | |

| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-90-5 | |

| Record name | Taurolithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 213 °C | |

| Record name | Lithocholyltaurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000722 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Taurolithocholic Acid in Experimental Disease Models and in Vitro Systems

Hepatic Cholestasis Research Models

TLCA is widely recognized as a potent cholestatic agent and is employed to induce conditions mimicking cholestasis in laboratory settings. nih.gov These models are crucial for understanding the molecular and cellular mechanisms that underpin impaired bile flow and liver injury.

In the isolated perfused rat liver (IPRL) model, taurolithocholic acid has been shown to significantly impair bile flow. nih.gov Studies have demonstrated that the administration of TLCA to perfused rat livers leads to a rapid and marked reduction in bile production, a hallmark of cholestasis. nih.gov One study observed that TLCA impaired bile flow by 51% in an IPRL model. nih.gov This effect is linked to the disruption of the normal secretion of bile components into the bile canaliculi. The analysis of bile composition from these models reveals that TLCA can be partially converted to other bile acids, such as hyodeoxycholic and muricholic acids. nih.gov

A key mechanism by which this compound induces cholestasis is through the disruption of hepatobiliary exocytosis. nih.gov This process is essential for the secretion of various substances into the bile via vesicular transport. Research has shown that TLCA impairs the biliary secretion of horseradish peroxidase, a marker for vesicular exocytosis, by 46% in isolated perfused rat livers. nih.gov This disruption is thought to be mediated by complex signaling pathways within the hepatocytes. nih.gov Specifically, TLCA has been found to exert its cholestatic effects through mechanisms dependent on phosphatidylinositol 3-kinase (PI3K) and protein kinase C epsilon (PKCε). nih.gov

Isolated rat hepatocyte couplets (IRHCs) provide a valuable in vitro system for studying the direct effects of this compound on the bile canaliculi, the primary site of bile formation. In this model, TLCA has been observed to impair the canalicular secretion of fluorescent bile acids by 50%. nih.gov Furthermore, studies using time-lapse microscopy have revealed that TLCA directly affects the physical dynamics of the bile canaliculi. nih.gov Immediately after the addition of TLCA, bile canaliculi become deformed, and canalicular bile is incorporated into vacuoles. nih.gov The compound also markedly inhibits the spontaneous and forceful contractions of the bile canaliculi and slows down vesicular movement in the pericanalicular region. nih.gov Electron microscopy has further shown that TLCA can cause the lamellar transformation of the canalicular membranes. nih.gov

| Experimental Model | Key Findings with this compound | Reference |

| Isolated Perfused Rat Liver (IPRL) | Impaired bile flow by 51%. | nih.gov |

| Reduced biliary secretion of horseradish peroxidase by 46%. | nih.gov | |

| Decreased secretion of the Mrp2 substrate, 2,4-dinitrophenyl-S-glutathione, by 95%. | nih.gov | |

| Isolated Rat Hepatocyte Couplets (IRHC) | Impaired canalicular secretion of a fluorescent bile acid by 50%. | nih.gov |

| Caused deformation of bile canaliculi and incorporation of bile into vacuoles. | nih.gov | |

| Markedly inhibited bile canalicular contractions. | nih.gov | |

| Induced lamellar transformation of canalicular membranes. | nih.gov |

Pancreatic Acinar Cell Studies

The effects of this compound have also been investigated in the context of pancreatic injury, which is clinically relevant as gallstones are a major cause of acute pancreatitis. nih.gov

In studies using freshly isolated murine and human pancreatic acinar cells, the sulfated form of this compound (TLC-S) has been shown to induce cellular injury. nih.gov TLC-S leads to prolonged increases in both cytosolic and mitochondrial calcium concentrations. nih.gov This calcium overload, in turn, causes dose-dependent increases in intracellular and mitochondrial reactive oxygen species (ROS). nih.gov The generation of ROS is a critical event that contributes to cellular damage. This oxidative stress has been shown to promote apoptosis (programmed cell death) but, interestingly, to protect against necrosis (uncontrolled cell death). nih.gov The increase in mitochondrial ROS, in particular, is a key factor in mediating acinar cell apoptosis. nih.gov

| Cell Type | Effect of this compound 3-Sulfate (TLC-S) | Key Outcomes | Reference |

| Murine and Human Pancreatic Acinar Cells | Prolonged increases in cytosolic and mitochondrial Ca2+ | Dose-dependent increases in intracellular and mitochondrial ROS. | nih.gov |

| Impaired ATP production. | nih.gov | ||

| Induction of apoptosis. | nih.gov | ||

| Protection against necrosis. | nih.gov |

Cancer Cell Line Investigations

The role of bile acids in cancer progression is an active area of research. This compound has been studied for its effects on various cancer cell lines. In intrahepatic cholangiocarcinoma (CCA) cell lines, TLCA was found to increase the cell viability of RMCCA-1 cells in a concentration-dependent manner, but not HuCCA-1 cells. spandidos-publications.com This suggests that the effect of TLCA may be cell-line specific. The growth-promoting effect in RMCCA-1 cells was associated with an induction of cells into the S phase of the cell cycle and an increase in DNA synthesis. spandidos-publications.com Mechanistically, TLCA was shown to increase the phosphorylation of the epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinase 1/2 (ERK1/2), as well as the expression of cyclin D1. spandidos-publications.com These findings suggest that TLCA can promote the growth of certain cancer cells through the activation of specific signaling pathways. spandidos-publications.com

| Cell Line | Effect of this compound (TLCA) | Signaling Pathway Implicated | Reference |

| RMCCA-1 (Intrahepatic Cholangiocarcinoma) | Increased cell viability. | Muscarinic acetylcholine (B1216132) receptor (mAChR) | spandidos-publications.com |

| Induced S phase entry and DNA synthesis. | EGFR/ERK1/2 signaling pathway | spandidos-publications.com | |

| Increased phosphorylation of EGFR and ERK1/2. | spandidos-publications.com | ||

| Increased expression of cyclin D1. | spandidos-publications.com | ||

| HuCCA-1 (Intrahepatic Cholangiocarcinoma) | No significant increase in cell viability. | Not applicable | spandidos-publications.com |

Intrahepatic Cholangiocarcinoma (CCA) Cell Growth Promotion (e.g., RMCCA-1 cell line)

This compound (TLCA) has been identified as a promoter of cell growth in specific models of intrahepatic cholangiocarcinoma (CCA), a malignant cancer of the biliary tract. nih.govnih.govspandidos-publications.com In studies involving various bile acids and their metabolites, TLCA was unique in its ability to increase the viability of the RMCCA-1 cell line in a concentration-dependent manner (1–40 µM). nih.govnih.govspandidos-publications.com This effect was not observed in other CCA cell lines, such as HuCCA-1, highlighting a specific interaction between TLCA and the RMCCA-1 cells. nih.govnih.govspandidos-publications.com

The mechanism underlying TLCA-induced growth in RMCCA-1 cells involves the activation of the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.govnih.govmdpi.com Research demonstrates that TLCA treatment leads to an increased phosphorylation of both EGFR and ERK1/2 in RMCCA-1 cells. nih.govnih.gov EGFR is a critical membrane receptor that regulates cell proliferation, and its activation is a key step in this cascade. nih.govspandidos-publications.com

The involvement of this pathway was confirmed using specific inhibitors. The growth-promoting effect of TLCA was inhibited by AG 1478, a specific EGFR inhibitor, and U 0126, a specific MEK 1/2 inhibitor (which acts on the kinase upstream of ERK1/2). nih.govnih.gov For instance, while 10 μM of TLCA increased RMCCA-1 cell viability to 118% of the control, this effect could be blocked by these inhibitors. nih.govspandidos-publications.com These findings establish that TLCA promotes CCA cell growth by activating the EGFR/ERK1/2 signaling cascade. nih.govnih.govmdpi.com

Further investigation into the proliferative effects of TLCA revealed its impact on the cell cycle and DNA synthesis. nih.govnih.govspandidos-publications.com Treatment of RMCCA-1 cells with 10 μM of TLCA for 24 hours resulted in a significant increase in the percentage of the cell subpopulation in the S-phase of the cell cycle, which is the phase of active DNA replication. nih.govspandidos-publications.comresearchgate.net This finding was corroborated by EdU (5-ethynyl-2'-deoxyuridine) incorporation assays, which directly measure DNA synthesis. nih.govnih.govspandidos-publications.com The results showed a clear induction of DNA synthesis in the TLCA-treated cells. nih.govnih.govspandidos-publications.com Additionally, TLCA was found to increase the expression of cyclin D1, a key regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. nih.govnih.govspandidos-publications.com

| Parameter | Observation | Mechanism/Indicator | Reference |

|---|---|---|---|

| Cell Viability | Increased in a concentration-dependent manner (1-40 µM) | EGFR/ERK1/2 Pathway Activation | nih.govnih.gov |

| Signaling Pathway | Increased phosphorylation of EGFR and ERK1/2 | Activation of MAP kinase signaling | nih.govmdpi.com |

| Cell Cycle | Significant increase in S-phase cell subpopulation | Promotion of cell division | nih.govspandidos-publications.comresearchgate.net |

| DNA Synthesis | Induction of EdU incorporation | Active cell proliferation | nih.govnih.gov |

| Protein Expression | Increased expression of Cyclin D1 | Regulation of G1/S phase transition | nih.govnih.govspandidos-publications.com |

Modulatory Effects on Apoptosis in Hepatocellular Carcinoma Cell Models

While other bile acids such as tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA) have been studied for their roles in modulating apoptosis in hepatocellular carcinoma (HCC), research specifically detailing the effects of this compound on apoptosis in HCC models is not covered in the provided search results. nih.govkuleuven.benih.govmdpi.com Studies have shown that TUDCA can suppress carcinogen-induced, ER stress-mediated apoptosis, while UDCA has been found to induce apoptosis in HCC xenografts. nih.govnih.gov However, specific data on the pro- or anti-apoptotic activity of this compound in this context is not available.

Differential ATPase Activity Modulation in Colonic Tissue Research Models

In studies on colorectal cancer models, the sulfated form of this compound, 3-sulfo-taurolithocholic acid (TLC-S), has been shown to differentially modulate the activity of various ATPases in cancerous versus healthy colonic tissue. nih.govnih.govresearchgate.net

Na+/K+ ATPase: TLC-S was found to increase Na+/K+ ATPase activity by 1.5 times in colorectal cancer samples compared to controls. nih.govnih.govresearchgate.net

Mg2+ ATPase: The effect on Mg2+ ATPase was contrasting. In healthy colon mucosa, TLC-S significantly decreased its activity (by 3.6 times), whereas the activity in cancer tissue remained unchanged by the treatment. nih.govnih.govresearchgate.net

Ca2+ ATPase: TLC-S had no significant effect on Ca2+ ATPase activity in healthy colon tissue but showed a trend towards decreased activity in the cancer tissue samples. nih.govnih.govresearchgate.net

These findings suggest that TLC-S alters ion transport mechanisms differently in healthy and cancerous colonic environments, which may play a role in the development of colorectal cancer. nih.govnih.gov

| ATPase Type | Effect in Healthy Colon Mucosa | Effect in Colorectal Cancer Tissue | Reference |

|---|---|---|---|

| Na+/K+ ATPase | Control/Baseline | Increased activity by 1.5 times | nih.govnih.govresearchgate.net |

| Mg2+ ATPase | Decreased activity by 3.6 times | No significant change | nih.govnih.govresearchgate.net |

| Ca2+ ATPase | No significant effect | Trend towards decreased activity | nih.govnih.govresearchgate.net |

Neurobiological and Neuroinflammatory In Vitro Models

Vascular Endothelial Cell Responses (e.g., Nitric Oxide Production, Monocyte Adhesion)

This compound (TLCA) is implicated in the modulation of vascular endothelial cell functions, including the production of nitric oxide and the expression of adhesion molecules relevant to monocyte adhesion.

Nitric Oxide Production: In studies involving human umbilical vein endothelial cells (HUVEC), taurine-conjugated bile acids have been shown to increase intracellular Ca2+ concentrations. This elevation in calcium is a critical step that subsequently stimulates the production of nitric oxide mdpi.com. The process is dependent on Ca2+-calmodulin, as inhibitors of calmodulin suppress the bile acid-induced nitric oxide production mdpi.com. While not exclusively focused on TLCA, these findings suggest that as a taurine-conjugated bile acid, TLCA likely participates in similar pathways to enhance nitric oxide release from vascular endothelial cells.

Monocyte Adhesion: Research has demonstrated that certain bile acids can induce vascular inflammation by increasing the expression of adhesion molecules on endothelial cells. Studies on HUVECs have shown that major bile acids can strongly induce both the mRNA and protein expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) nih.gov. This increased surface expression of ICAM-1 and VCAM-1 is sufficient to enhance the adhesion of monocytes to the endothelial cells nih.gov. This suggests a potential mechanism by which elevated levels of bile acids like TLCA in circulation could contribute to vascular lesion formation by promoting monocyte adhesion to the endothelium nih.gov. The induction of these adhesion molecules is mediated by the activation of NF-κB and p38 MAPK signaling pathways, triggered by an increase in reactive oxygen species nih.gov.

Immunomodulatory Effects in Cellular Models

Macrophage Phagocytosis Activity Under Inflammatory Stress (e.g., Bone Marrow-Derived Macrophages)

This compound has been identified as a significant modulator of macrophage function, particularly in its ability to restore phagocytic activity under inflammatory conditions. In studies using bone marrow-derived macrophages (BMDM), TLCA was shown to rescue myelin phagocytosis that was suppressed by the inflammatory stimulus lipopolysaccharide (LPS) dntb.gov.uanih.govmdpi.com.

When BMDMs are exposed to LPS, their ability to clear myelin debris is reduced dntb.gov.uanih.govmdpi.com. However, the introduction of TLCA effectively reverses this inhibition dntb.gov.uanih.govmdpi.com. This restorative effect on phagocytosis was specific to TLCA in BMDMs when compared to other bile acids like tauroursodeoxycholic acid under the same conditions dntb.gov.uanih.gov. The mechanism behind this effect appears to involve TGR5-PKA signaling, as the inhibition of protein kinase A blocked the beneficial effect of TLCA dntb.gov.uanih.govmdpi.com.

| Cell Type | Condition | Effect on Phagocytosis | Reference |

|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDM) | LPS Stimulation | Reduced Myelin Phagocytosis | dntb.gov.uanih.govmdpi.com |

| Bone Marrow-Derived Macrophages (BMDM) | LPS + TLCA | Rescued Myelin Phagocytosis | dntb.gov.uanih.govmdpi.com |

Inflammatory Cytokine Regulation (e.g., TNFα)

This compound demonstrates significant anti-inflammatory properties by regulating the expression of key inflammatory cytokines. Specifically, TLCA has been shown to suppress the production of Tumor Necrosis Factor-alpha (TNFα), a crucial cytokine in the inflammatory response.

In studies with bone marrow-derived macrophages, stimulation with LPS leads to a marked increase in the expression of TNFα dntb.gov.uanih.gov. However, treatment with TLCA was found to significantly diminish this LPS-induced upregulation of TNFα dntb.gov.uanih.gov. Similarly, in canine macrophage cell lines stimulated with LPS, taurine-conjugated lithocholic acid (TLCA) was also observed to suppress TNFα release mdpi.com. This suggests that TLCA can mitigate the inflammatory response in macrophages by downregulating the production of this potent pro-inflammatory cytokine.

| Cell Model | Stimulus | Treatment | Effect on TNFα | Reference |

|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDM) | LPS | None | Increased Expression | dntb.gov.uanih.gov |

| Bone Marrow-Derived Macrophages (BMDM) | LPS | TLCA | Significantly Diminished Expression | dntb.gov.uanih.gov |

| Canine Macrophages (MH588) | LPS | TLCA | Suppressed Release | mdpi.com |

T-cell Activation Modulation

The influence of this compound on T-cell activation has been investigated as part of broader screenings of various bile acid species. While some bile acids show potent immunomodulatory effects, the direct impact of TLCA on T-cell activation appears to be less pronounced compared to other derivatives like lithocholic acid (LCA).

Future Research Directions and Unresolved Questions in Taurolithocholic Acid Biology

Elucidation of Novel Receptors and Binding Partners for Taurolithocholic Acid

While some receptors for this compound have been identified, the full spectrum of its interacting partners is yet to be discovered. TLCA is known to be a strong endogenous agonist for the Takeda G protein-coupled receptor 5 (TGR5), a key receptor involved in metabolic and inflammatory signaling. nih.gov Beyond TGR5, studies have implicated other receptors in mediating TLCA's effects. For instance, in cholangiocarcinoma cells, TLCA has been shown to promote cell growth through the activation of muscarinic acetylcholine (B1216132) receptors and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov

However, the diversity of TLCA's biological effects suggests that additional, currently unknown, receptors and binding proteins exist. A crucial future direction is the systematic identification of these novel partners. Chemical proteomics, utilizing tools like photoaffinity labeling, presents a powerful strategy to uncover direct protein targets of bile acids within complex biological systems. nih.gov Identifying these currently unknown interactors is essential for a complete mechanistic understanding of how TLCA exerts its varied physiological and pathological effects.

Table 1: Known and Potential Receptors and Binding Partners for this compound

| Receptor/Binding Partner | Known/Potential Role | Relevant Tissues/Cell Types |

| Takeda G protein-coupled receptor 5 (TGR5) | Strong endogenous agonist; involved in metabolic and inflammatory signaling. nih.gov | Enteric nervous system, brain cortex, dorsal root ganglia, spinal cord, hippocampus, hypothalamus. nih.gov |

| Muscarinic Acetylcholine Receptors | Mediates cell proliferation in certain cancers. nih.gov | Cholangiocarcinoma cells, colon cancer cells. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Involved in TLCA-induced cell growth signaling pathways. nih.gov | Cholangiocarcinoma cells. nih.gov |

| Large Conductance Ca2+-activated K+ (BKCa) Channels | Directly activated by TLCA, modulating smooth muscle cell activity. nih.gov | Vascular smooth muscle cells. nih.gov |

| Phosphatidylinositol 3-kinase (PI3K) | Implicated in the signaling pathway of TLCA-induced cholestasis. nih.gov | Hepatocytes. nih.gov |

| Unidentified Nuclear Receptors & GPCRs | Potential mediators of diverse metabolic and signaling effects. nih.gov | Various tissues. |

Comprehensive Understanding of this compound's Role in Inter-organ Communication Networks

The enterohepatic circulation of bile acids establishes a critical communication link between the gut and the liver, forming the gut-liver axis. nih.govresearchgate.net TLCA, as a component of the bile acid pool, is an active participant in this network. Changes in gut microbiota can significantly alter the composition of bile acids, including the formation of secondary bile acids like lithocholic acid, the precursor to TLCA. frontiersin.orgoup.com These alterations, in turn, signal back to the liver and other organs, influencing systemic metabolism and inflammation. nih.gov

Recent evidence also points to the presence and potential synthesis of bile acids within the central nervous system (CNS), suggesting a role in neuro-signaling. nih.gov Unraveling the precise role of TLCA in these inter-organ communication pathways is a significant challenge. Future research must focus on mapping the specific signaling cascades initiated by TLCA in different organs and understanding how these signals are integrated at a systemic level. This includes investigating how TLCA influences the release of other signaling molecules, such as fibroblast growth factor 19 (FGF19) from the intestine, and how it modulates neural activity. frontiersin.orgnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex architecture and cellular interactions of native tissues, limiting their predictive value for in vivo responses. mdpi.com To overcome these limitations, the development and application of advanced three-dimensional (3D) models are paramount for studying the mechanistic details of TLCA's actions.

Organoids, which are self-organizing 3D structures derived from stem cells, have emerged as powerful tools. nih.govdrugtargetreview.com Liver and intestinal organoids can recapitulate many functional aspects of their parent organs, such as bile acid synthesis and transport, making them excellent models to study the effects of TLCA in a more physiologically relevant context. nih.govdrugtargetreview.comnih.gov For example, coupled intestine and liver organoid systems can be used to model the enterohepatic circulation and study inter-organ signaling in response to bile acids. nih.gov

Ex vivo models, such as precision-cut tissue slices and perfused organ systems, also offer significant advantages by preserving the native tissue microenvironment. iu.eduwisdomlib.org The isolated perfused rat liver model, for instance, has been instrumental in studying TLCA-induced cholestasis. nih.gov The continued refinement of these models, including the integration of immune components and the development of organ-on-a-chip platforms, will be crucial for dissecting the complex cellular and molecular responses to TLCA. mdpi.comnewcellsbiotech.co.uk

Table 2: Advanced In Vitro and Ex Vivo Models for this compound Research

| Model Type | Description | Application in TLCA Research |

| Liver Organoids | 3D structures derived from stem cells that differentiate into hepatocyte-like and cholangiocyte-like cells. drugtargetreview.comnih.gov | Studying TLCA's effects on hepatocyte function, bile acid metabolism, and cholestasis. drugtargetreview.comnih.gov |

| Intestinal Organoids | 3D cultures that mimic the structure and function of the intestinal epithelium. nih.gov | Investigating TLCA's impact on intestinal barrier function, nutrient absorption, and gut hormone secretion. nih.gov |

| Coupled Organoid Systems | Physically linked liver and intestinal organoids (e.g., in a Transwell system). nih.gov | Modeling the gut-liver axis and enterohepatic circulation to study inter-organ communication mediated by TLCA. nih.gov |

| Isolated Perfused Liver | Ex vivo model where the liver is maintained outside the body with a continuous supply of nutrients and oxygen. nih.gov | Mechanistic studies of TLCA-induced cholestasis and hepatotoxicity. nih.gov |

| Precision-Cut Tissue Slices | Thin slices of living tissue maintained in culture, preserving the native architecture. wisdomlib.org | Assessing tissue-specific responses to TLCA in organs like the liver or lung. |

| Organ-on-a-Chip | Microfluidic devices containing living cells that simulate the activities and mechanics of entire organs. mdpi.com | High-throughput screening of TLCA analogues and dynamic studies of its effects on cellular function. |

Integration of Multi-Omics Data for Systems-Level Understanding

To capture the full complexity of TLCA's biological impact, a systems-level approach is necessary. The integration of various "omics" technologies—including metabolomics, lipidomics, proteomics, and transcriptomics—can provide a comprehensive snapshot of the molecular changes induced by TLCA. frontiersin.org

Metabolomics and lipidomics can reveal global shifts in cellular metabolism and lipid profiles following TLCA exposure, identifying novel pathways affected by this bile acid. frontiersin.orgmdpi.comfrontiersin.org For example, studies combining these approaches have been used to characterize metabolic disorders in cholestasis models. frontiersin.org Chemical proteomics can identify the direct binding partners of TLCA, as discussed earlier. nih.gov By integrating these multi-omics datasets, researchers can construct detailed molecular networks and generate new hypotheses about TLCA's mechanisms of action. This approach will be vital for moving beyond single-pathway analyses to a holistic understanding of how TLCA modulates cellular and organismal physiology.

Table 3: Application of "Omics" Technologies in this compound Research

| "Omics" Field | Analytical Approach | Information Gained |

| Metabolomics | Measures a wide range of small molecule metabolites. frontiersin.orgcreative-proteomics.com | Identifies changes in metabolic pathways (e.g., energy, amino acid metabolism) in response to TLCA. |

| Lipidomics | Comprehensive analysis of all lipid species in a biological system. frontiersin.orgmdpi.com | Reveals TLCA-induced alterations in lipid profiles, crucial for understanding its role in metabolic diseases. |

| Proteomics | Large-scale study of proteins, their structures, and functions. nih.gov | Identifies changes in protein expression and post-translational modifications; chemical proteomics can find direct binding targets. nih.gov |

| Transcriptomics | Analysis of the complete set of RNA transcripts produced by an organism. | Elucidates changes in gene expression patterns regulated by TLCA, identifying upstream signaling pathways. |

| Multi-Omics Integration | Computational analysis combining data from multiple "omics" platforms. nih.gov | Provides a systems-level view of TLCA's biological effects and helps build predictive models of its action. |

Exploration of Structure-Activity Relationships for this compound Analogues in Specific Biological Contexts

Modifying the chemical structure of bile acids can dramatically alter their biological activity. frontiersin.org Systematic exploration of the structure-activity relationships (SAR) for TLCA is a critical area for future research. This involves synthesizing a library of TLCA analogues with specific modifications to the steroid nucleus, the side chain, or the taurine (B1682933) conjugation.

These synthetic analogues can then be tested in various biological assays to determine how specific structural features influence their potency and selectivity for different receptors and signaling pathways. nih.goveuropeanreview.org For example, studies have shown that modifications to the bile acid side chain can impact the activation of BKCa channels. nih.gov Such research is not only fundamental to understanding the molecular basis of TLCA's actions but also provides the foundation for developing novel therapeutic agents. nih.gov By identifying analogues with improved efficacy or targeted activity, it may be possible to design drugs that harness the beneficial effects of TLCA signaling while minimizing potential adverse effects.

常见问题

Q. What are the methodological considerations for synthesizing and purifying taurolithocholic acid 3-sulfate (TLCA3S)?

TLCA3S synthesis involves sulfation of this compound using pyridine-sulfur trioxide complexes under controlled acidic conditions. Post-synthesis, purification via thin-layer chromatography (TLC) with solvent systems like butanol-acetic acid-water (50:5:5) is critical to isolate the sulfate ester. Crystallization as ammonium salts enhances purity (>95%), validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How can researchers quantify TLA and its metabolites in biological samples with high specificity?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use deuterated internal standards (e.g., [²H₄]-TLA sodium salt) to correct for matrix effects. Calibration curves should span physiologically relevant concentrations (0.1–100 µM), with quality controls (QCs) ensuring intra-day precision <15% .

Q. What analytical techniques are essential for characterizing TLA’s structural and functional properties?

- NMR : Assign hydroxyl, sulfation, and taurine conjugation sites using ¹H/¹³C spectra.

- High-resolution MS : Confirm molecular ions (e.g., [M-H]⁻ for TLCA3S at m/z 528.1).

- TLC : Monitor synthesis and degradation using Silica Gel H plates with butanol-based mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictory data on TLA’s receptor activation mechanisms?

Structural-activity relationship (SAR) studies indicate that sulfation at the 3α-position and taurine conjugation modulate receptor affinity (e.g., TGR5, FXR). To address contradictions:

- Perform competitive binding assays with radiolabeled ligands (³H-TLA).

- Compare dose-response curves in cell lines expressing receptor isoforms.

- Use molecular docking simulations to map binding interactions .

Q. What experimental strategies optimize the detection of TLA sulfation efficiency in hepatic models?

- In vitro : Incubate primary hepatocytes with 10 µM TLA and 1 mM PAPS (co-substrate) for 24h. Measure TLCA3S via LC-MS.

- In vivo : Administer TLA to bile duct-cannulated rodents; collect bile hourly.

- Troubleshooting : If sulfation is low, pre-treat cells with IL-6 to upregulate SULT2A1 .

Q. How should researchers design studies to reconcile discrepancies between in vitro and in vivo effects of TLA?

- Pharmacokinetics : Measure TLA bioavailability and tissue distribution using ¹⁴C-labeled TLA.

- Bile acid sequestration : Use resins like cholestyramine to isolate TLA’s direct effects.

- Genetic models : Compare wild-type and Tgr5⁻/⁻ mice to dissect receptor-specific pathways .

Methodological Best Practices

- Data Reproducibility : Report synthesis protocols, solvent systems, and QC thresholds (e.g., >95% purity) in supplemental materials .

- Statistical Rigor : Use ANOVA for multi-group comparisons and Kaplan-Meier analysis for survival studies in pancreatitis models .

- Ethical Compliance : Declare animal ethics approvals (e.g., IACUC) and human sample consent in the Methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。